molecular formula C30H29FN6O6S2 B2686505 ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393815-15-1

ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2686505
CAS No.: 393815-15-1
M. Wt: 652.72
InChI Key: GCNKGWZJDRTVLS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H29FN6O6S2 and its molecular weight is 652.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthetic methodologies for similar compounds involve various organic synthesis techniques, including condensation reactions, cyclopropanation, and S-arylation methods. These processes are essential for creating complex molecules with potential applications in drug development and material science. For instance, the synthesis of lignan conjugates and the preparation of a quinazolinone-based derivative highlight the complexity and versatility of synthetic organic chemistry in producing molecules with potential biological activities (Raghavendra et al., 2016); (Riadi et al., 2021).

Biological Evaluation and Potential Therapeutic Uses

Several compounds structurally related to ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit promising biological activities. These include antimicrobial, antioxidant, and anticancer properties. For example, some compounds show significant antibacterial and antifungal activities, as well as potent antioxidant potential, indicating their utility in developing new therapeutic agents (K. Raghavendra et al., 2016). Additionally, the synthesis and evaluation of new heterocycles for their anticancer activity against various human cancer cell lines highlight the potential of these molecules in cancer therapy (Abdel-Motaal et al., 2020).

Molecular Docking and ADME Studies

Molecular docking studies of related compounds provide insights into their potential mechanism of action by identifying binding interactions with specific biological targets, such as enzymes or receptors. These studies, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, are crucial for understanding the pharmacokinetic properties of new drugs, predicting their behavior in the human body, and guiding the design of molecules with improved therapeutic profiles (Riadi et al., 2021).

Properties

IUPAC Name

ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O6S2/c1-4-43-29(40)25-21-6-5-7-23(21)45-28(25)33-26(38)17(3)44-30-35-34-24(36(30)20-12-10-19(31)11-13-20)15-32-27(39)18-9-8-16(2)22(14-18)37(41)42/h8-14,17H,4-7,15H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKGWZJDRTVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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